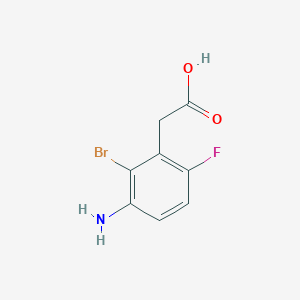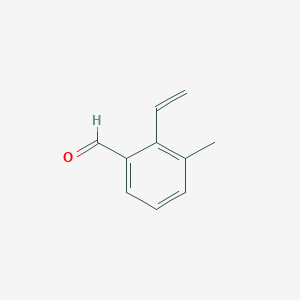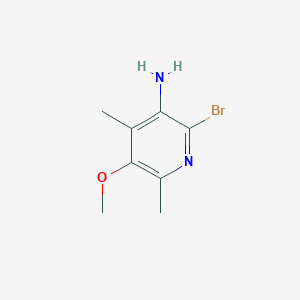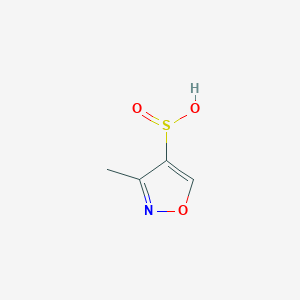
3,6-Dodecadienoic acid, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dodecadienoic acid, methyl ester, also known as methyl 3,6-dodecadienoate, is an organic compound with the molecular formula C₁₃H₂₂O₂ and a molecular weight of 210.31 g/mol . This compound is characterized by its long carbon chain with two double bonds, making it a diene ester. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dodecadienoic acid, methyl ester typically involves the esterification of 3,6-dodecadienoic acid with methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
Industrial production of this compound can be achieved through the transesterification of coconut oil derivatives. This process involves the conversion of dodecanoic acid methyl ester, which is obtained from the transesterification of coconut oil, using biotransformation methods with microorganisms like Candida tropicalis . This method is advantageous due to its sustainability and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dodecadienoic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH₄) for reducing the ester to an alcohol.
Substitution: Nucleophiles such as amines or alcohols for substitution reactions.
Major Products
- Various esters and amides from substitution reactions.
Epoxides: and from oxidation.
Alcohols: from reduction.
Aplicaciones Científicas De Investigación
3,6-Dodecadienoic acid, methyl ester has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Mecanismo De Acción
The mechanism of action of 3,6-Dodecadienoic acid, methyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical pathways. The double bonds in the compound can also interact with enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Decadienoic acid: A similar compound with a shorter carbon chain and two double bonds.
Dodecanoic acid: A saturated fatty acid with a similar carbon chain length but no double bonds.
Methyl oleate: An ester with a similar structure but with a single double bond.
Uniqueness
3,6-Dodecadienoic acid, methyl ester is unique due to its specific positioning of double bonds and its ester functional group. This combination of features makes it particularly useful in various chemical reactions and industrial applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C13H22O2 |
|---|---|
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
methyl (3E,6E)-dodeca-3,6-dienoate |
InChI |
InChI=1S/C13H22O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h7-8,10-11H,3-6,9,12H2,1-2H3/b8-7+,11-10+ |
Clave InChI |
QOLQXDRXMBPSFD-ZDVGBALWSA-N |
SMILES isomérico |
CCCCC/C=C/C/C=C/CC(=O)OC |
SMILES canónico |
CCCCCC=CCC=CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(7-Methylbenzo[d]thiazol-2-yl)aniline](/img/structure/B12963125.png)






![2-(2,3-Dihydro-1H-inden-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12963184.png)





